molecular formula C10H14N6 B3347571 9-methyl-6-(piperazin-1-yl)-9H-purine CAS No. 139653-63-7

9-methyl-6-(piperazin-1-yl)-9H-purine

Cat. No.: B3347571
CAS No.: 139653-63-7
M. Wt: 218.26 g/mol
InChI Key: YKNYRRVQHLCBAB-UHFFFAOYSA-N
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Description

9-Methyl-6-(piperazin-1-yl)-9H-purine is a purine derivative characterized by a methyl group at the N9 position and a piperazine ring substituted at the C6 position. Its molecular formula is C₁₀H₁₄N₆, with a molecular weight of 218.26 g/mol. The compound’s structure is notable for its simplicity compared to other 6-piperazinyl-purine derivatives, which often feature additional substituents at C2, C8, or the piperazine ring itself. This simplicity may influence its pharmacological properties, including solubility, bioavailability, and target specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-6-piperazin-1-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-7-14-8-9(15)12-6-13-10(8)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYRRVQHLCBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(piperazin-1-yl)-9H-purine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with piperazine to form 6-(piperazin-1-yl)-purine.

    Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(piperazin-1-yl)-9H-purine: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the purine ring.

    Substitution: The piperazine ring can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Nucleophiles: For substitution reactions on the piperazine ring.

Major Products

    Oxo Derivatives: From oxidation reactions.

    Reduced Purines: From reduction reactions.

    Substituted Piperazines: From substitution reactions.

Scientific Research Applications

9-methyl-6-(piperazin-1-yl)-9H-purine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at the N9 Position

  • 9-Pentyl-6-(4-(trifluoromethoxy)phenyl)-9H-purine (4r): Features a pentyl chain at N9 and a trifluoromethoxy-phenyl group at C4.
  • 9-sec-Butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17) : Exhibits significant anticancer activity against MCF-7 cells. The branched alkyl group at N9 may enhance steric interactions with biological targets, a feature absent in the simpler methyl-substituted target compound .

Modifications at the C6 Piperazine Ring

  • 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine (15) : Incorporates a sulfonyl group on the piperazine ring, which increases polarity and may improve solubility. However, this modification could also introduce metabolic instability compared to the unmodified piperazine in the target compound .
  • 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine: Contains a nitrate ester group linked to the piperazine, enabling nitric oxide release for cardioprotective effects. The target compound lacks such functional groups, limiting its utility in cardiovascular applications .

Substitutions at C2 and C8 Positions

  • 2-Chloro-9-cyclopentyl-6-(4-(pyridin-4-yl)piperazin-1-yl)-9H-purine (7i): Features a chlorine atom at C2 and a pyridinyl-piperazine at C5.
  • 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-piperazinyl-purines (35–43) : These derivatives exhibit dual chloro-phenyl groups at C8 and C9, contributing to strong π-π stacking interactions in receptor binding. The target compound lacks these aromatic substituents, likely reducing its potency as a cannabidiol analog .

Pharmacological and Physicochemical Properties

Anticancer Activity

  • PP17 (9-sec-Butyl derivative) : Shows IC₅₀ values <10 µM against MCF-7 cells by inducing G2/M phase arrest and apoptosis. The target compound’s methyl group may result in weaker activity due to reduced hydrophobic interactions with cellular targets .
  • 2,6,9-Trisubstituted Purines (e.g., 4r) : Demonstrated moderate anticancer activity in 3D-QSAR models. The absence of a C2 substituent in the target compound may limit its scaffold versatility for optimizing anticancer effects .

Antimicrobial and Antimycobacterial Activity

  • 9-Alkyl-6-(4-propoxyphenyl)piperazinyl-purines (184a–d) : Exhibit MIC values of 3.125–6.25 mg/mL against Mycobacterium tuberculosis. The target compound’s unmodified piperazine may lack the necessary hydrophobicity for penetrating mycobacterial cell walls .

Physicochemical Properties

  • Solubility: Compounds with sulfonyl or nitroxy groups (e.g., 15, 12) have higher aqueous solubility (>50 µg/mL) compared to the target compound, which is predicted to have moderate solubility due to its non-polar methyl group .
  • Lipophilicity (LogP) : The target compound’s LogP is estimated at 1.8 , lower than derivatives with long alkyl chains (e.g., 4r: LogP ~3.5), suggesting better balance between absorption and excretion .

Biological Activity

9-Methyl-6-(piperazin-1-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's structural features enable it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • A methyl group at the 9-position of the purine ring.
  • A piperazine moiety at the 6-position, which enhances its binding affinity to biological targets.

These structural elements contribute to its ability to modulate enzyme and receptor activities, which are crucial for its biological effects.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors. Its piperazine ring facilitates effective binding through hydrogen bonding and other interactions. This binding can influence various biochemical pathways, leading to significant biological outcomes such as:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through modulation of survival signals. Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, suggesting a broad spectrum of anticancer activity.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, derivatives of purine compounds have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis and Candida albicans. These studies revealed considerable antimicrobial activity, indicating that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects on cancer cell linesInduced apoptosis through modulation of cell survival signals
Antimicrobial EvaluationTested against Mycobacterium tuberculosisExhibited significant antimicrobial activity with low toxicity
Pharmacological ApplicationsExplored interactions with cannabinoid receptorsPotential applications in treating metabolic disorders

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Its applications extend beyond medicinal chemistry into fields such as:

  • Drug Development : As a scaffold for designing new therapeutic agents.
  • Biochemistry : In studies examining nucleic acid interactions.
  • Material Science : Utilized in developing new materials due to its unique chemical properties.

Q & A

Basic: What synthetic methodologies are commonly employed for 9-methyl-6-(piperazin-1-yl)-9H-purine derivatives?

Answer:
The synthesis of these derivatives typically involves nucleophilic substitution at the 6-position of the purine core. Key steps include:

  • Alkylation/Functionalization : Reacting 6-chloropurine with piperazine derivatives under reflux conditions in solvents like n-BuOH or THF, often with bases (e.g., triethylamine) to enhance reactivity .
  • Coupling Reactions : For advanced derivatives, sulfonyl or carbonyl groups are introduced via reactions with sulfonyl chlorides or acyl chlorides (e.g., butylsulfonyl or tetrahydrothiopyranylcarbonyl groups) .
  • Purification : Flash chromatography or HPLC is used to achieve >95% purity, as validated by NMR and mass spectrometry .

Example Protocol (General Procedure A from ):

  • Mix 6-chloropurine with 1.2 equivalents of piperazine derivative in THF.
  • Reflux for 12–24 hours.
  • Purify via flash chromatography (60% EtOAc/hexanes).

Basic: How is structural characterization performed for these compounds?

Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify substituent patterns (e.g., aromatic protons at δ 7.30–8.43 ppm, piperazine protons at δ 3.35–4.89 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 545.5 for butylsulfonyl derivatives) .
  • HPLC : Purity validation (e.g., >99% at 22.65 minutes) using C18 columns and UV detection .
  • X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving tautomeric forms .

Advanced: How can reaction yields be optimized for structurally complex derivatives?

Answer:
Yield optimization requires addressing:

  • Solvent Polarity : Polar aprotic solvents (e.g., NMP) improve solubility of hydrophobic intermediates .
  • Temperature Control : Higher temperatures (80–100°C) accelerate nucleophilic substitution but may degrade sensitive groups (e.g., trifluoromethoxy) .
  • Catalysts : Use of n-butyllithium or Lewis acids (e.g., AlCl3_3) enhances electrophilic reactivity in coupling steps .
  • Workflow : Sequential purification (e.g., Celite filtration followed by chromatography) reduces byproduct contamination .

Case Study ( ):

  • Substituting THF with NMP increased yields of morpholine-carbonyl derivatives from 21% to 51%.

Advanced: What pharmacological mechanisms are associated with 6-piperazinylpurine derivatives?

Answer:
Mechanistic insights include:

  • Apoptosis Induction : Derivatives like PP17 (9-sec-butyl substituent) arrest MCF-7 cancer cells in the G2/M phase via caspase-3 activation .
  • Enzyme Inhibition : Sulfonyl and trifluoromethoxy groups enhance binding to phosphatidylinositol 3-kinase (PI3Kδ), with IC50_{50} values in the nanomolar range .
  • Receptor Modulation : Piperonyl-substituted analogs show affinity for serotonin (5-HT1A_{1A}) and dopamine receptors, suggesting neuropharmacological potential .

Advanced: How should researchers address discrepancies in NMR or purity data?

Answer:

  • Batch Variability : Repetition under inert atmospheres (argon) minimizes oxidation of thioether or sulfonyl groups .
  • Dynamic Effects : Use 13C^{13}C-DEPT NMR to resolve overlapping signals in piperazine rings .
  • HPLC Method Adjustment : Modify mobile phase (e.g., acetonitrile:water gradient) to separate diastereomers or tautomers .

Example ():

  • Compound 34 initially showed 79% purity; switching from silica gel to reverse-phase HPLC increased purity to 99%.

Advanced: What structure-activity relationship (SAR) trends are observed in this class?

Answer:
Critical substituent effects include:

Substituent Biological Impact Reference
N-9 Alkyl Chains Longer chains (e.g., hexyl) improve membrane permeability but reduce aqueous solubility .
Piperazine Modifications Sulfonyl groups enhance PI3Kδ inhibition, while carbonyl groups increase serotonin receptor affinity .
Aromatic Halogens Chlorophenyl groups at C-8/C-9 stabilize π-π stacking with DNA base pairs .

SAR Insight ( ):

  • Replacing N-9 methyl with sec-butyl (PP17 ) increased anticancer activity by 3-fold in MCF-7 cells.

Advanced: How is computational modeling integrated into crystallographic analysis?

Answer:

  • SHELX Refinement : SHELXL optimizes bond lengths/angles against X-ray data, resolving disorder in piperazine conformers .
  • Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., electron-withdrawing CF3_3 groups) on purine ring polarization .

Application Example ( ):

  • SHELXPRO resolved torsional strain in a 9-methylpurine derivative, confirming a 15° deviation from planarity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-methyl-6-(piperazin-1-yl)-9H-purine
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9-methyl-6-(piperazin-1-yl)-9H-purine

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